
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA aminotransferase, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide increases the levels of GABA in the brain, which leads to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including increased GABA levels in the brain, reduced neuronal excitability, and increased inhibitory neurotransmission. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also been shown to reduce the expression of glutamate receptors, which play a crucial role in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is its high potency and selectivity for GABA aminotransferase inhibition. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in various neurological disorders. Moreover, future research should focus on investigating the long-term effects of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide on neuronal function and the potential side effects associated with its use. Additionally, the development of more potent and selective GABA aminotransferase inhibitors could lead to the discovery of novel therapeutics for neurological disorders.
Synthesemethoden
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetic acid with isobutyl chloroformate to form an intermediate, which is then reacted with 1-(pyrrolidin-3-yl)propan-2-amine to yield N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide. The purity of the compound can be achieved using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has shown promising results in reducing seizures and preventing addiction relapse. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also demonstrated anxiolytic effects in animal models.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-13-6-5-12(8-14(13)22-2)18-9-11(7-15(18)19)17-16(20)10-3-4-10/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMDYSBVFOTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

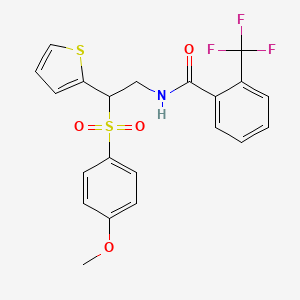
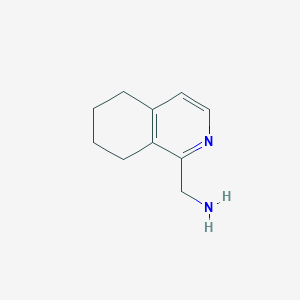
![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)

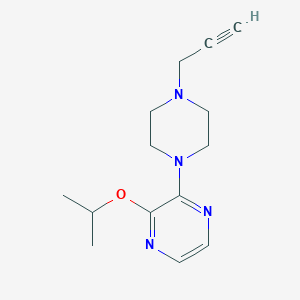
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
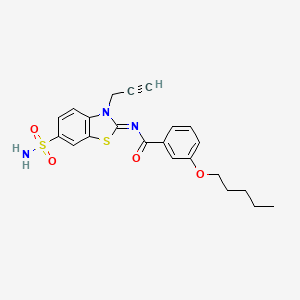
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
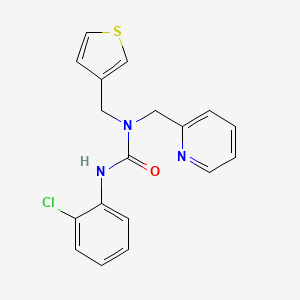
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)

![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)

![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)